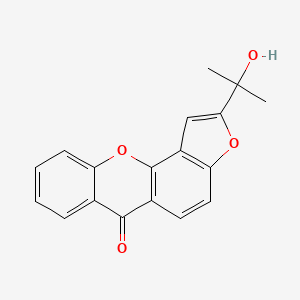
6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)- is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of xanthones, which are known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
The synthesis of 6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)- involves several steps and specific reaction conditions. The synthetic routes typically include the use of polyphenols and salicylic acids, which are heated with acetic anhydride as the dehydrating agent . Industrial production methods may involve the use of zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times .
Chemical Reactions Analysis
6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ytterbium, palladium, ruthenium, and copper catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other complex molecules. In biology and medicine, it has shown promising activities, including anti-cancer, anti-Alzheimer, and anti-inflammatory properties . Its potential therapeutic uses make it a valuable compound for further research and development.
Mechanism of Action
The mechanism of action of 6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways may vary depending on the specific biological activity being studied. it is known to interact with enzymes and receptors involved in various cellular processes .
Comparison with Similar Compounds
6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)- can be compared with other similar compounds, such as other xanthone derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and properties . Some similar compounds include 1,2-dihydro-10-hydroxy-5-methoxy-2-(2-methyloxiranyl)-xanthone and 1,2-dihydro-2-(1-hydroxy-1-methylethyl)-5,10-dimethoxy-xanthone .
Properties
CAS No. |
119712-55-9 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-(2-hydroxypropan-2-yl)furo[2,3-c]xanthen-6-one |
InChI |
InChI=1S/C18H14O4/c1-18(2,20)15-9-12-14(21-15)8-7-11-16(19)10-5-3-4-6-13(10)22-17(11)12/h3-9,20H,1-2H3 |
InChI Key |
RRJIPAVOESXYKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(O1)C=CC3=C2OC4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14292934.png)
![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)
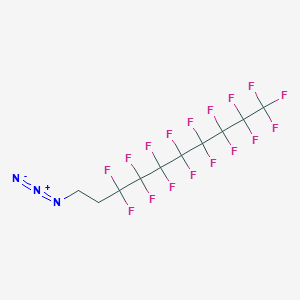
![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)

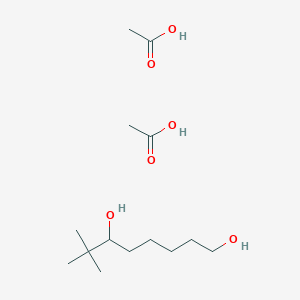
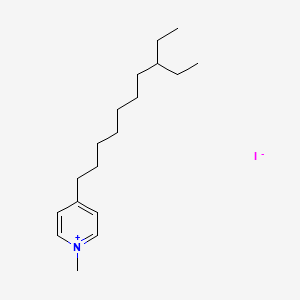
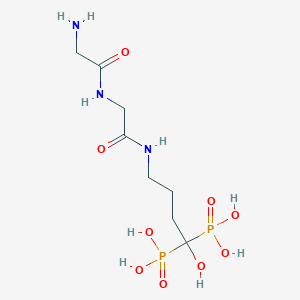
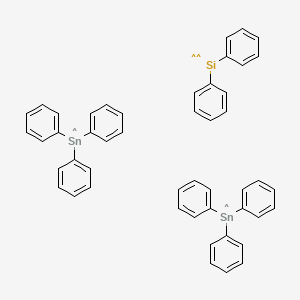
![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
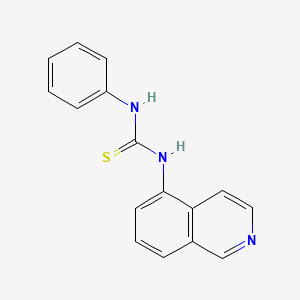


![Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate](/img/structure/B14293024.png)
